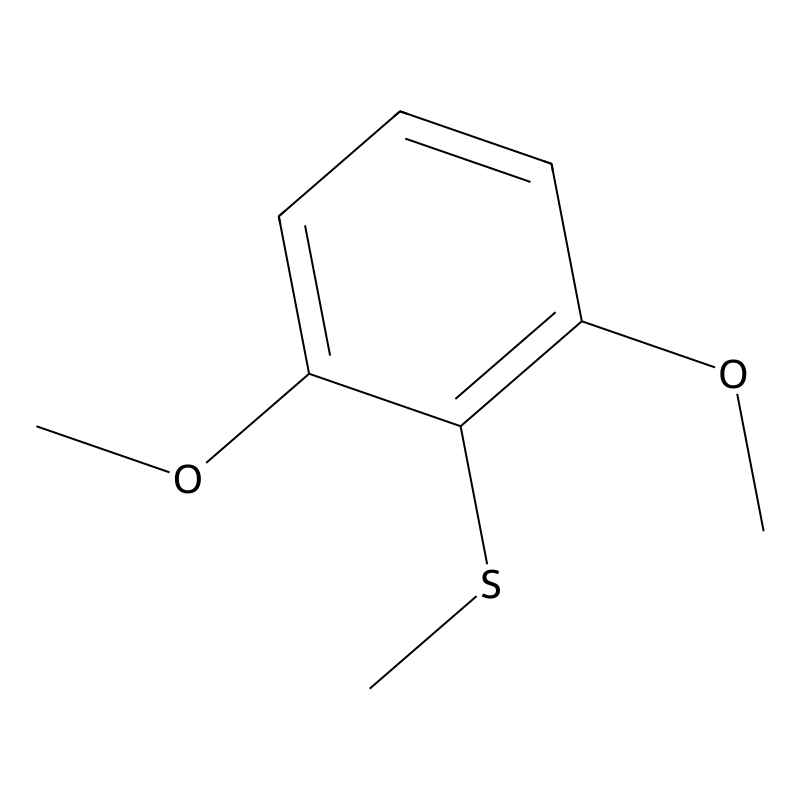

1,3-Dimethoxy-2-(methylthio)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,3-Dimethoxy-2-(methylthio)benzene (CAS 33617-67-3) is a highly stable, trisubstituted aromatic building block characterized by a central methylthio group flanked by two electron-donating methoxy groups. In industrial and advanced laboratory synthesis, it functions primarily as a regioselectively blocked precursor and an oxidatively stable surrogate for 2-(methylthio)resorcinol. By occupying the highly reactive 2-position, the methylthio moiety prevents unwanted ortho-metalation or electrophilic substitution between the oxygen atoms, directing subsequent functionalization strictly to the 4- and 6-positions. This compound is heavily utilized in the synthesis of complex pharmaceuticals, including protein tyrosine phosphatase (PTPase) inhibitors and specialized phenethylamine derivatives, where precise spatial arrangement of substituents is critical [1].

Attempting to substitute this specific compound with its unfunctionalized parent, 1,3-dimethoxybenzene, forces the buyer to perform a directed ortho-metalation (DoM) step in-house. This requires handling highly pyrophoric n-butyllithium and toxic, foul-smelling dimethyl disulfide (DMDS) under strict cryogenic conditions, often resulting in moderate yields (60–80%) and significant purification bottlenecks [1]. Conversely, attempting to substitute it with the demethylated analog, 2-(methylthio)resorcinol, introduces severe shelf-life limitations; electron-rich unprotected resorcinols are notoriously prone to rapid atmospheric oxidation and polymerization. Procuring 1,3-Dimethoxy-2-(methylthio)benzene resolves both issues by providing a shelf-stable, pre-functionalized scaffold that bypasses hazardous organometallic steps while preserving the integrity of the oxygen functionalities until late-stage deprotection is required [2].

Elimination of Pyrophoric and Odorous Precursor Handling

Synthesizing 1,3-dimethoxy-2-(methylthio)benzene in-house requires the directed ortho-metalation of 1,3-dimethoxybenzene using n-butyllithium and tetramethylethylenediamine (TMEDA) at 0 °C to -78 °C, followed by quenching with dimethyl disulfide (DMDS). Documented synthetic protocols report yields of approximately 60%, meaning 40% of the starting material is lost to incomplete metalation or side reactions, necessitating tedious recrystallization or distillation [1]. Procuring the pre-formed thioether directly bypasses these hazardous steps, eliminating the need for cryogenic infrastructure and the complex odor-abatement protocols required for DMDS handling.

| Evidence Dimension | Reagent hazard and process yield |

| Target Compound Data | Ready-to-use stable precursor (ambient storage) |

| Comparator Or Baseline | 1,3-dimethoxybenzene + n-BuLi + DMDS |

| Quantified Difference | Eliminates 100% of pyrophoric/volatile organosulfur handling and avoids a ~40% synthetic yield loss. |

| Conditions | Standard laboratory or scale-up synthesis environments. |

Procuring the pre-functionalized compound eliminates the need for strict anhydrous, cryogenic organometallic workflows and complex odor-abatement systems.

Absolute Regiocontrol for 4-Position Functionalization

In unsubstituted 1,3-dimethoxybenzene, electrophilic aromatic substitution can yield complex mixtures of isomers due to the competing activating effects of the two methoxy groups. By utilizing 1,3-dimethoxy-2-(methylthio)benzene, the sterically and electronically active 2-position is fully blocked. Consequently, electrophilic attacks are forced exclusively to the 4-position. For example, bromination with elemental bromine in dichloromethane yields 1-bromo-2,4-dimethoxy-3-(methylthio)benzene in exceptional yields (>90%) without the need to separate difficult isomeric mixtures[1].

| Evidence Dimension | Regioselectivity of electrophilic substitution |

| Target Compound Data | >90% yield of the single 4-substituted isomer |

| Comparator Or Baseline | 1,3-dimethoxybenzene (unblocked, yielding mixed isomers) |

| Quantified Difference | Converts a mixed-isomer product profile into a near-quantitative, single regioselective pathway. |

| Conditions | Bromination in CH2Cl2 at ambient or sub-ambient temperatures. |

The blocked 2-position ensures high-purity downstream building blocks, drastically reducing chromatographic purification costs during API or ligand synthesis.

Storage Stability vs. Free Resorcinol Analogs

Buyers requiring 2-(methylthio)resorcinol for heterocyclic synthesis face significant storage challenges, as electron-rich free resorcinols are highly susceptible to atmospheric oxidation. 1,3-Dimethoxy-2-(methylthio)benzene serves as an oxidatively stable, shelf-ready surrogate. The methoxy protecting groups completely suppress phenolic oxidation during long-term storage. When the free diol is required, the compound can be cleanly deprotected using boron tribromide (BBr3) in dichloromethane (e.g., 1M BBr3 at room temperature for 18 hours), yielding the active resorcinol immediately prior to use [1].

| Evidence Dimension | Oxidative stability and shelf life |

| Target Compound Data | Highly stable under ambient atmospheric conditions |

| Comparator Or Baseline | 2-(methylthio)resorcinol (free diol, oxidation-prone) |

| Quantified Difference | Prevents the rapid oxidative degradation typical of unprotected electron-rich resorcinols. |

| Conditions | Long-term ambient storage and subsequent BBr3 deprotection. |

Procuring the dimethoxy ether rather than the free resorcinol maximizes shelf life and ensures high-purity starting materials for sensitive pharmaceutical coupling reactions.

Synthesis of PTPase Inhibitors and Pharmaceutical Heterocycles

1,3-Dimethoxy-2-(methylthio)benzene is highly recommended as an advanced starting material for the synthesis of thiadiazolidinone-based protein tyrosine phosphatase (PTPase) inhibitors. Following BBr3-mediated demethylation, the resulting 2-(methylthio)resorcinol is immediately coupled into the heterocyclic scaffold. Procuring the dimethoxy compound ensures that the sensitive resorcinol core is generated only when needed, avoiding oxidative degradation during storage and improving overall API yield [1].

Regioselective Halogenation for Cross-Coupling Precursors

Due to the complete steric and electronic blocking of the 2-position by the methylthio group, this compound is the ideal choice for generating 4-halogenated building blocks. It undergoes clean, high-yield bromination or iodination at the 4-position, providing isomerically pure aryl halides that are perfectly suited for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions in materials science and medicinal chemistry [2].

Development of Novel Phenethylamine Derivatives

In neurochemical research and the synthesis of specialized receptor ligands, this compound serves as the foundational core for 2-methylthio-3,5-dimethoxyphenethylamine derivatives. The pre-installed methylthio group bypasses the need for hazardous directed ortho-metalation, allowing researchers to proceed directly to formylation (via Vilsmeier-Haack) or nitroaldol condensation, significantly accelerating the discovery workflow [2].